molecular formula C16H14N4O4S B2975163 2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid CAS No. 896677-65-9

2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid

Cat. No.: B2975163
CAS No.: 896677-65-9
M. Wt: 358.37
InChI Key: QVTYBKUNPGIKEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Antimicrobial Activity : The compound was screened for antimicrobial activity against various microorganisms. The half maximal inhibitory concentration (IC~50~) values were determined . Further studies are needed to explore its potential as an antimicrobial agent.

Scientific Research Applications

Dual Enzyme Inhibition

A study by Laufer et al. (1994) delves into a related compound, showcasing its role as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This pharmacological profile suggests potential applications in treating inflammation, pain, fever, asthma, and preventing blood clots without causing gastrointestinal damage, hinting at the broader utility of pyrimidine derivatives in medicinal chemistry (Laufer, S., Tries, S., Augustin, J., & Dannhardt, G., 1994).

Heterocyclic Compound Synthesis

Another research area focuses on the synthesis of heterocyclic compounds, which are crucial in drug development. Abbas et al. (2006) report on generating tetracyclic fused tetrazines and thiadiazines through specific reactions involving pyrimidine derivatives. This work underscores the compound's utility in synthesizing complex molecular structures potentially applicable in designing new pharmaceuticals (Abbas, I. M., Riyadh, S., Abdallah, M. A., & Gomha, S. M., 2006).

Molecular Docking Studies

Patel et al. (2022) conducted a study involving the synthesis of novel tetrahydropyrimidoquinolinones and their evaluation through XRD, DFT, and molecular docking studies. The research suggests these compounds' potential binding efficacy in the main protease of SARS-CoV-2, indicating a possible avenue for developing antiviral agents (Patel, S. G., Vala, R. M., Patel, P. J., Upadhyay, D. B., Ramkumar, V., Gardas, R., & Patel, H., 2022).

Aldose Reductase Inhibition

Research by Ogawva et al. (1993) explores substituted dioxo-thienopyrimidin-acetic acids for their aldose reductase inhibitory activity. This enzyme plays a role in diabetic complications, and inhibitors can be therapeutic agents. The study showcases the potential of pyrimidine derivatives in developing treatments for conditions associated with diabetes (Ogawva, K., Yamawaki, I., Matsusita, Y., Nomura, N., Kador, P., & Kinoshita, J., 1993).

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-19-13-11(15(23)20(2)16(19)24)14(25-8-10(21)22)18-12(17-13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTYBKUNPGIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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